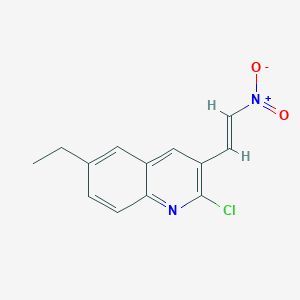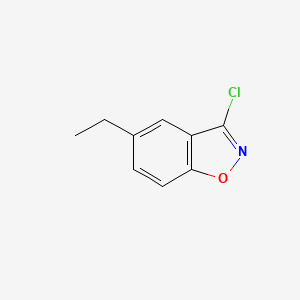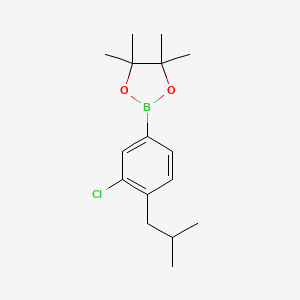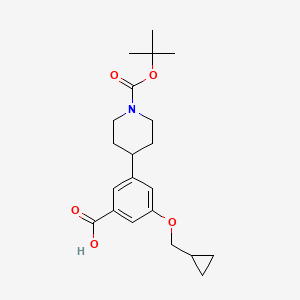
3'-Amino-5'-bromo-2-methylbiphenyl-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32220409 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD32220409 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32220409 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: MFCD32220409 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32220409 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors.
Major Products: The major products formed from the reactions of MFCD32220409 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
MFCD32220409 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its role in drug development. In industry, MFCD32220409 is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of MFCD32220409 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32220409 include those with analogous structures and reactivity. Examples include compounds with similar functional groups or those used in comparable applications.
Uniqueness: MFCD32220409 is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its stability, reactivity, and versatility make it a valuable compound in various fields, distinguishing it from other similar compounds.
Conclusion
MFCD32220409 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in various applications.
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-(3-amino-5-bromophenyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C14H11BrN2/c1-9-10(8-16)3-2-4-14(9)11-5-12(15)7-13(17)6-11/h2-7H,17H2,1H3 |
InChI Key |
NPOSNTZOVGTKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC(=CC(=C2)Br)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)





![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)



